N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide
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Overview
Description
- N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide is a complex organic compound with a unique structure.
- It belongs to the class of thiazolecarboxamides , which are heterocyclic compounds containing a thiazole ring bearing a carboxylic acid amide group .
Preparation Methods
- Several synthetic routes lead to the formation of this compound:
Hydrolysis of Ethyl 5-Amino-1H-pyrazole-4-carboxylates: This initial step yields the corresponding carboxylic acids.
Cyclization to Pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones: The carboxylic acids undergo cyclization to form pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones.
Treatment with Substituted Anilines: The latter compounds react with substituted anilines to yield the final N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide derivatives.
- Additionally, these derivatives can be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids using a catalytic amount of anhydrous zinc (II) chloride .
Chemical Reactions Analysis
Types of Reactions: N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or PCC, while reduction could use LiAlH4 or NaBH4.
Major Products: The products formed from these reactions would vary based on the specific reaction pathway.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology: Investigations may focus on its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide could be a lead compound for drug development.
Industry: Its applications in materials science, catalysis, or other industrial processes are worth exploring.
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors) or interfering with cellular pathways.
- Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, we can compare it to related pyrazolo[3,4-d]pyrimidines or thiazole-containing compounds.
- Similar compounds include GRL-02519A (a potent HIV-1 protease inhibitor) and other pyrazolo[3,4-d]pyrimidine derivatives .
- The uniqueness of N’-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide lies in its specific substitution pattern and potential applications.
Remember that this compound’s properties and applications are still an active area of research, so further studies will enhance our understanding
Properties
Molecular Formula |
C21H20N6O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide |
InChI |
InChI=1S/C21H20N6O/c1-13-4-7-16(8-5-13)21(28)26-25-19-18-11-24-27(20(18)23-12-22-19)17-9-6-14(2)15(3)10-17/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
InChI Key |
MFTYPHXONANKNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
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